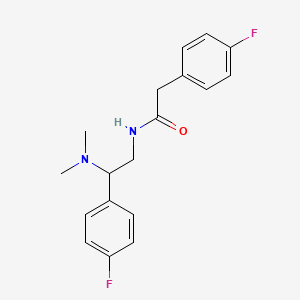

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide

Description

N-(2-(Dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a dimethylaminoethyl backbone substituted with two 4-fluorophenyl groups.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O/c1-22(2)17(14-5-9-16(20)10-6-14)12-21-18(23)11-13-3-7-15(19)8-4-13/h3-10,17H,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGSZWFMXQYWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions may include:

- Solvent: Common solvents used in such reactions include ethanol, methanol, or acetonitrile.

- Temperature: The reaction is usually carried out at elevated temperatures, typically around 60-80°C.

- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Substituent Diversity: The target compound’s dual 4-fluorophenyl groups distinguish it from simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide, which lacks the dimethylaminoethyl chain .

- Heterocyclic Modifications : Benzothiazole-containing analogs () demonstrate how heterocyclic rings can augment biological activity, suggesting the target compound could be tailored similarly for specific therapeutic targets .

Physicochemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- The cyclohexyl analog’s higher molecular weight and melting point (150–152°C) suggest increased stability compared to the target compound .

- Halogenated analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) exhibit crystallinity driven by intermolecular hydrogen bonding, a feature the target compound may share due to its acetamide group .

Biological Activity

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, a compound with potential pharmacological applications, has garnered interest in recent years for its biological activity. This article provides an overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and molecular weight of approximately 346.38 g/mol. Its structure features a dimethylamino group and two fluorophenyl moieties, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the dimethylamino group and the fluorinated phenyl rings. The synthetic pathway may vary depending on the specific reagents and conditions used.

The compound has been studied primarily for its inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmitter regulation. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease.

Inhibition Potency

Recent studies have reported that this compound exhibits significant inhibitory activity against both AChE and BChE. The IC50 values for these activities were found to be in the low micromolar range, indicating potent effects compared to standard inhibitors like donepezil.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines, including NIH3T3 fibroblasts, indicated that the compound exhibits low toxicity at effective concentrations against cholinesterases. The selectivity index suggests that the compound can be developed further for therapeutic applications without significant cytotoxic effects.

| Cell Line | IC50 (µM) | Toxicity Assessment |

|---|---|---|

| NIH3T3 | >1000 | Non-toxic |

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Alzheimer's Disease Model : In a murine model of Alzheimer's disease, administration of the compound led to improved cognitive function as measured by memory tests. The observed increase in AChE inhibition correlated with enhanced synaptic plasticity markers.

- Neuroprotective Effects : Another study highlighted its neuroprotective properties against oxidative stress-induced neuronal death, suggesting potential applications in neurodegenerative diseases beyond Alzheimer's.

- In Vivo Efficacy : In vivo studies demonstrated that this compound could penetrate the blood-brain barrier effectively, making it a candidate for central nervous system disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.